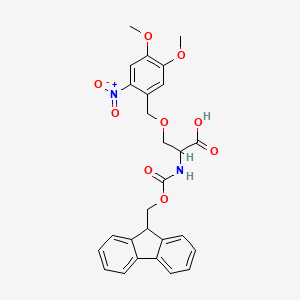

![molecular formula C43H43N5O3 B12292477 3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)

3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

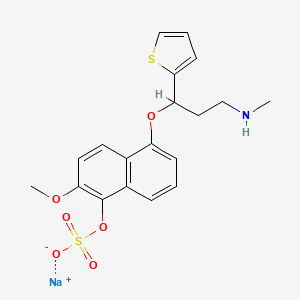

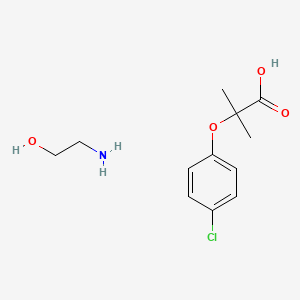

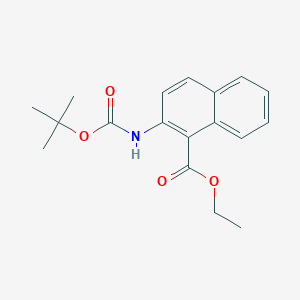

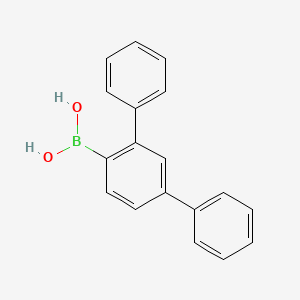

L’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque est un composé organique complexe connu pour son rôle important dans la recherche pharmaceutique. Ce composé se caractérise par la présence d’un groupe trityltétrazolyle, d’un groupe biphényle et d’un groupe pentanamido, contribuant à sa structure moléculaire unique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque implique plusieurs étapes. Une méthode courante comprend la réaction de la L-valine avec le chlorure de pentanoyle pour former un intermédiaire, qui est ensuite réagi avec un dérivé biphényle contenant un groupe trityltétrazolyle . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de ce composé utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant des techniques avancées telles que la synthèse en flux continu et la surveillance automatisée des réactions .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l’utilisation d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Réactifs et conditions courants

Les réactions mentionnées ci-dessus sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, afin de garantir la formation du produit souhaité. Par exemple, les réactions d’oxydation peuvent nécessiter des conditions acides ou basiques selon l’oxydant utilisé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions varient en fonction du type de réaction. L’oxydation donne généralement des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution conduisent souvent à la formation de nouvelles liaisons carbone-azote ou carbone-oxygène .

Applications De Recherche Scientifique

L’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque a un large éventail d’applications dans la recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte des médicaments antihypertenseurs, il agit comme un antagoniste du récepteur de l’angiotensine II, bloquant la liaison de l’angiotensine II à son récepteur et réduisant ainsi la pression artérielle . La structure du composé lui permet de s’insérer dans le site de liaison du récepteur, empêchant l’activation du récepteur et les voies de signalisation subséquentes .

Comparaison Avec Des Composés Similaires

Composés similaires

Valsartan : Un médicament antihypertenseur bien connu ayant une structure similaire mais dépourvu du groupe trityltétrazolyle.

Unicité

L’acide 3-méthyl-2-[pentanoyl-[[4-[2-(1-trityltétrazol-5-yl)phényl]phényl]méthyl]amino]butanoïque est unique en raison de son groupe trityltétrazolyle, qui augmente son affinité de liaison et sa spécificité pour le récepteur de l’angiotensine II . Cette caractéristique structurelle le distingue d’autres composés similaires et contribue à ses avantages thérapeutiques potentiels .

Propriétés

IUPAC Name |

3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-45-46-48(41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTDLQNPIWMFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)